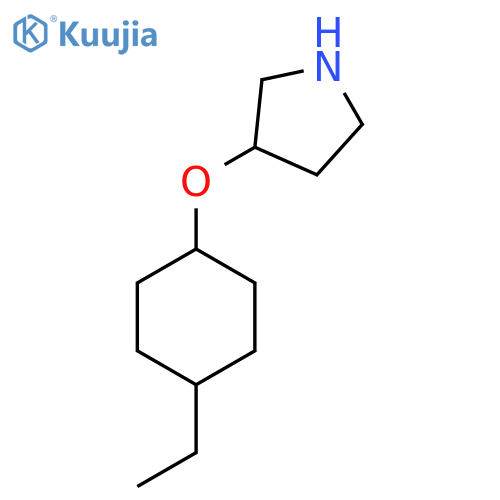Cas no 1341474-77-8 (3-(4-ethylcyclohexyl)oxypyrrolidine)

1341474-77-8 structure
商品名:3-(4-ethylcyclohexyl)oxypyrrolidine
3-(4-ethylcyclohexyl)oxypyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-(4-ethylcyclohexyl)oxypyrrolidine
- 1341474-77-8
- AKOS014076275
- 3-[(4-ethylcyclohexyl)oxy]pyrrolidine
- EN300-1831974
-
- インチ: 1S/C12H23NO/c1-2-10-3-5-11(6-4-10)14-12-7-8-13-9-12/h10-13H,2-9H2,1H3
- InChIKey: OELADQIJIFXWSX-UHFFFAOYSA-N
- ほほえんだ: O(C1CNCC1)C1CCC(CC)CC1
計算された属性
- せいみつぶんしりょう: 197.177964357g/mol
- どういたいしつりょう: 197.177964357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 21.3Ų
3-(4-ethylcyclohexyl)oxypyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1831974-0.1g |
3-[(4-ethylcyclohexyl)oxy]pyrrolidine |
1341474-77-8 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1831974-10.0g |
3-[(4-ethylcyclohexyl)oxy]pyrrolidine |
1341474-77-8 | 10g |
$4545.0 | 2023-06-03 | ||
| Enamine | EN300-1831974-0.05g |
3-[(4-ethylcyclohexyl)oxy]pyrrolidine |
1341474-77-8 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1831974-5g |
3-[(4-ethylcyclohexyl)oxy]pyrrolidine |
1341474-77-8 | 5g |
$2235.0 | 2023-09-19 | ||
| Enamine | EN300-1831974-0.25g |
3-[(4-ethylcyclohexyl)oxy]pyrrolidine |
1341474-77-8 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1831974-0.5g |
3-[(4-ethylcyclohexyl)oxy]pyrrolidine |
1341474-77-8 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1831974-1.0g |
3-[(4-ethylcyclohexyl)oxy]pyrrolidine |
1341474-77-8 | 1g |
$1057.0 | 2023-06-03 | ||
| Enamine | EN300-1831974-1g |
3-[(4-ethylcyclohexyl)oxy]pyrrolidine |
1341474-77-8 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1831974-2.5g |
3-[(4-ethylcyclohexyl)oxy]pyrrolidine |
1341474-77-8 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1831974-10g |
3-[(4-ethylcyclohexyl)oxy]pyrrolidine |
1341474-77-8 | 10g |
$3315.0 | 2023-09-19 |
3-(4-ethylcyclohexyl)oxypyrrolidine 関連文献
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
1341474-77-8 (3-(4-ethylcyclohexyl)oxypyrrolidine) 関連製品
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
